2-Bromo-1,3,5-triphenylbenzene
Overview
Description
2-Bromo-1,3,5-triphenylbenzene is an organic compound with the molecular formula C24H17Br. It is a derivative of 1,3,5-triphenylbenzene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its stability and unique structural properties, making it a valuable building block in organic synthesis and materials science.
Mechanism of Action
Target of Action
It’s structurally similar compound, 1,3,5-triphenylbenzene, has been used as a fluorescence signalling unit in chemosensors . These chemosensors are used for the selective detection of polynitroaromatic compounds and fluoride ions .
Mode of Action
1,3,5-triphenylbenzene, a related compound, is known to interact with its targets through fluorescence quenching and enhancement . This interaction results in changes in the fluorescence signal, which can be used to detect the presence of specific compounds .
Biochemical Pathways
The fluorescence signalling mechanism of 1,3,5-triphenylbenzene suggests that it may interact with biochemical pathways involving polynitroaromatic compounds and fluoride ions .
Pharmacokinetics
Its physical properties such as density (1278g/cm3), boiling point (4797ºC at 760 mmHg), and melting point (1280-1320°C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The fluorescence signalling mechanism of 1,3,5-triphenylbenzene suggests that it may cause changes in fluorescence signals in response to the presence of specific compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,3,5-triphenylbenzene. It’s worth noting that 1,3,5-Triphenylbenzene is described as a thermally and photochemically stable fluorescent platform , suggesting that it may be resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-triphenylbenzene typically involves the bromination of 1,3,5-triphenylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triphenylbenzenes, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Bromo-1,3,5-triphenylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Research into its potential biological activities and applications in drug development is ongoing.
Industry: It serves as an intermediate in the production of various chemicals and materials with specialized properties.
Comparison with Similar Compounds
1,3,5-Triphenylbenzene: The parent compound without the bromine substitution.
2-Bromo-1,3,5-trimethylbenzene: A similar compound with methyl groups instead of phenyl groups.
1-Bromo-2,4,6-triisopropylbenzene: Another brominated derivative with different substituents.
Uniqueness: 2-Bromo-1,3,5-triphenylbenzene is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties. Its ability to participate in a variety of chemical reactions and its applications in materials science and organic synthesis make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-bromo-1,3,5-triphenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGNDRJKSDTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303300 | |
Record name | 2-bromo-1,3,5-triphenyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10368-73-7 | |
Record name | 10368-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1,3,5-triphenyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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